molecular formula C17H31N5O6S2 B12527989 L-Valyl-L-asparaginyl-L-cysteinyl-L-methionine CAS No. 798540-00-8

L-Valyl-L-asparaginyl-L-cysteinyl-L-methionine

Cat. No.: B12527989
CAS No.: 798540-00-8
M. Wt: 465.6 g/mol
InChI Key: JAJRTVWFKJCVLL-ZPFDUUQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valyl-L-asparaginyl-L-cysteinyl-L-methionine is a peptide compound composed of four amino acids: valine, asparagine, cysteine, and methionine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-asparaginyl-L-cysteinyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., E. coli). The host organism produces the peptide, which is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-asparaginyl-L-cysteinyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: N-hydroxysuccinimide (NHS) esters can be used for modifying amino acid side chains.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Regeneration of free thiol groups from disulfide bonds.

    Substitution: Modified peptide with altered side chains.

Scientific Research Applications

L-Valyl-L-asparaginyl-L-cysteinyl-L-methionine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Valyl-L-asparaginyl-L-cysteinyl-L-methionine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue may form disulfide bonds with target proteins, altering their structure and function. The peptide’s sequence and structure determine its binding affinity and specificity for different targets.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine: A similar peptide with an additional lysine and isoleucine residue.

    Plecanatide: A peptide with a similar sequence but different amino acid composition, used as a therapeutic agent for gastrointestinal disorders.

Uniqueness

L-Valyl-L-asparaginyl-L-cysteinyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine allows for the formation of disulfide bonds, contributing to the peptide’s stability and functionality. Additionally, the combination of valine, asparagine, and methionine residues provides unique interactions with molecular targets, distinguishing it from other peptides.

Properties

CAS No.

798540-00-8

Molecular Formula

C17H31N5O6S2

Molecular Weight

465.6 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H31N5O6S2/c1-8(2)13(19)16(26)21-10(6-12(18)23)14(24)22-11(7-29)15(25)20-9(17(27)28)4-5-30-3/h8-11,13,29H,4-7,19H2,1-3H3,(H2,18,23)(H,20,25)(H,21,26)(H,22,24)(H,27,28)/t9-,10-,11-,13-/m0/s1

InChI Key

JAJRTVWFKJCVLL-ZPFDUUQYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.